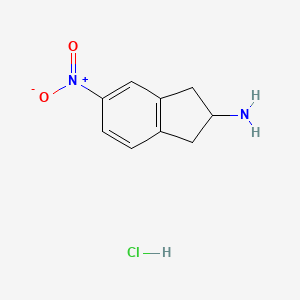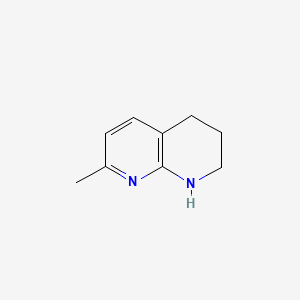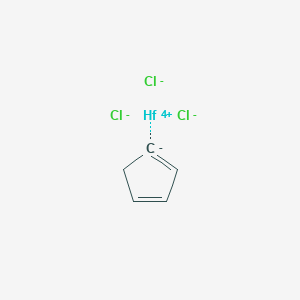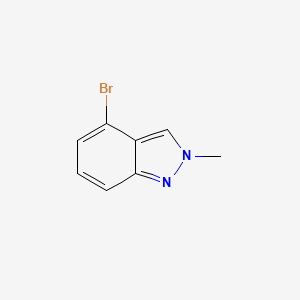
4-Bromo-2-methyl-2H-indazole
Overview
Description
4-Bromo-2-methyl-2H-indazole is a chemical compound with the empirical formula C8H7BrN2 . It has a molecular weight of 211.06 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 2H-indazoles, such as 4-Bromo-2-methyl-2H-indazole, can be achieved through various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methyl-2H-indazole consists of a fusion of benzene and pyrazole . The average mass of the molecule is 211.059 Da and the monoisotopic mass is 209.979248 Da .Chemical Reactions Analysis
The synthesis of 1H- and 2H-indazoles involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
4-Bromo-2-methyl-2H-indazole is a solid . It has a molecular weight of 211.06 . The predicted boiling point is 322.7±15.0 °C and the predicted density is 1.60±0.1 g/cm3 .Scientific Research Applications
Synthesis of Medicinal Compounds
4-Bromo-2-methyl-2H-indazole: serves as a key intermediate in the synthesis of various medicinal compounds. Its structure is pivotal in the development of drugs with antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The bromine atom in particular provides a reactive site for further functionalization, making it a versatile building block in medicinal chemistry.
Development of Selective Inhibitors
This compound has been utilized in the creation of selective inhibitors, especially for targeting phosphoinositide 3-kinase δ (PI3Kδ), which is significant in the treatment of respiratory diseases . The specificity of these inhibitors can be attributed to the unique indazole scaffold that allows for precise molecular interactions.
Catalysis Research
The indazole moiety is being explored in catalysis research for its potential to act as a ligand in transition metal complexes . These complexes can catalyze a variety of chemical reactions, including oxidative coupling and C-H activation processes.
Mechanism of Action
While specific information on the mechanism of action of 4-Bromo-2-methyl-2H-indazole was not found, indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOZLGCQBJDWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626451 | |
| Record name | 4-Bromo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-2H-indazole | |
CAS RN |
590417-93-9 | |
| Record name | 4-Bromo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 590417-93-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

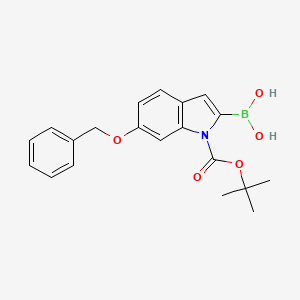


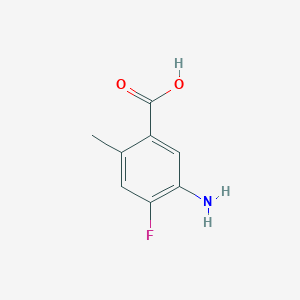




![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)

